molecular formula C18H14Cl2N2O4S2 B296391 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

Cat. No. B296391
M. Wt: 457.4 g/mol
InChI Key: RHFRSDLXHFOXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide, also known as DCPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective blocker of the TRPC6 ion channel, which is involved in the regulation of calcium signaling in neurons. This makes 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide a valuable tool for studying the role of TRPC6 in various physiological and pathological conditions.

Mechanism of Action

2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide acts as a selective blocker of the TRPC6 ion channel by binding to a specific site on the channel protein. This prevents calcium ions from entering the cell through the channel, which can have various downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide can have various biochemical and physiological effects on cells and tissues. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide in lab experiments is its selectivity for the TRPC6 ion channel. This allows researchers to specifically target this channel and study its effects on cellular signaling pathways. However, one limitation of using 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide in scientific research. One area of interest is the role of the TRPC6 ion channel in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide could be used to study the effects of TRPC6 inhibition on these disorders and potentially lead to the development of new treatments. Additionally, 2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide could be used in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with 4-bromoacetophenone, followed by the reaction with 2,5-dichlorobenzenesulfonyl chloride. The final product is obtained through a purification process using column chromatography.

properties

Molecular Formula

C18H14Cl2N2O4S2

Molecular Weight

457.4 g/mol

IUPAC Name

2,5-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H14Cl2N2O4S2/c19-13-6-11-17(20)18(12-13)28(25,26)22-15-7-9-16(10-8-15)27(23,24)21-14-4-2-1-3-5-14/h1-12,21-22H

InChI Key

RHFRSDLXHFOXKB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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